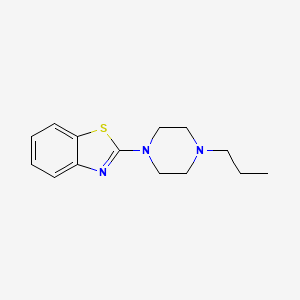

2-(4-Propyl-1-piperazinyl)benzothiazole

Description

Structure

3D Structure

Properties

CAS No. |

769907-98-4 |

|---|---|

Molecular Formula |

C14H19N3S |

Molecular Weight |

261.39 g/mol |

IUPAC Name |

2-(4-propylpiperazin-1-yl)-1,3-benzothiazole |

InChI |

InChI=1S/C14H19N3S/c1-2-7-16-8-10-17(11-9-16)14-15-12-5-3-4-6-13(12)18-14/h3-6H,2,7-11H2,1H3 |

InChI Key |

GFDOJPATDMGMDH-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCN(CC1)C2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Propyl 1 Piperazinyl Benzothiazole and Its Analogues

General Synthetic Routes to 2-Substituted Benzothiazoles

The benzothiazole (B30560) core is typically constructed through the cyclization of 2-aminothiophenol (B119425) with a suitable electrophilic partner that provides the C2 carbon of the thiazole (B1198619) ring. A variety of reagents and conditions have been developed for this purpose, leading to a diverse range of 2-substituted benzothiazoles. mdpi.comnih.gov

One of the most common methods involves the condensation of 2-aminothiophenol with aldehydes. mdpi.comnih.gov This reaction can be promoted by various catalysts and reaction conditions, including the use of oxidizing agents. For instance, a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature can effectively catalyze this condensation. nih.gov The nature of the aldehyde (aliphatic, aromatic, or heterocyclic) can influence the reaction conditions and yields. mdpi.com

Carboxylic acids and their derivatives, such as acyl chlorides and esters, are also widely used to introduce the 2-substituent. The reaction of 2-aminothiophenol with carboxylic acids can be facilitated by dehydrating agents or by performing the reaction at high temperatures. nih.govnih.gov Similarly, acyl chlorides react readily with 2-aminothiophenol to form an intermediate amide, which then cyclizes to the benzothiazole. mdpi.com

Another important route is the reaction of 2-aminothiophenol with nitriles, often catalyzed by transition metals like copper. acs.orgorganic-chemistry.org This method is applicable to a wide range of nitriles, providing the corresponding 2-substituted benzothiazoles in good yields. acs.orgorganic-chemistry.org

The following table summarizes some of the general synthetic routes to 2-substituted benzothiazoles:

| Electrophilic Reagent | Reaction Conditions/Catalyst | Product |

| Aldehydes | Oxidizing agents (e.g., H₂O₂/HCl), Catalysts (e.g., Ru(III)) | 2-Aryl/Alkyl-benzothiazole |

| Carboxylic Acids | Dehydrating agents, High temperature | 2-Aryl/Alkyl-benzothiazole |

| Acyl Chlorides | Base | 2-Aryl/Alkyl-benzothiazole |

| Nitriles | Copper catalysts | 2-Aryl/Alkyl-benzothiazole |

These fundamental reactions form the basis for the synthesis of more complex benzothiazole derivatives, including those containing piperazine (B1678402).

Strategies for Incorporating Piperazine Moieties into Chemical Structures

The piperazine ring is a common pharmacophore in medicinal chemistry and can be incorporated into molecules through several synthetic strategies. The most prevalent methods involve nucleophilic substitution reactions where the piperazine nitrogen acts as the nucleophile.

A primary strategy for attaching a piperazine ring to a benzothiazole core is through the nucleophilic aromatic substitution of a leaving group at the 2-position of the benzothiazole. Halogens, particularly chlorine, are common leaving groups. For example, 2-chlorobenzothiazole (B146242) can react with piperazine to yield 2-(piperazin-1-yl)benzothiazole.

Once the piperazine moiety is attached to the benzothiazole scaffold, the secondary amine of the piperazine ring can be further functionalized. N-alkylation is a common modification, which can be achieved by reacting the piperazine derivative with an alkyl halide, such as an alkyl bromide or chloride, in the presence of a base. This approach is key to introducing substituents like the propyl group in the target molecule.

Reductive amination is another powerful technique for introducing alkyl groups onto the piperazine nitrogen. This involves the reaction of the secondary amine of the piperazine with an aldehyde or ketone in the presence of a reducing agent to form the corresponding N-alkylated product.

Specific Reaction Pathways for the Synthesis of 2-(4-Propyl-1-piperazinyl)benzothiazole

While a direct, one-step synthesis of this compound from basic starting materials is not commonly reported, a logical and efficient multi-step pathway can be devised based on the general strategies outlined above. A common approach involves a two-step sequence: first, the synthesis of the 2-(piperazin-1-yl)benzothiazole intermediate, followed by the N-alkylation of the piperazine ring.

Step 1: Synthesis of 2-(Piperazin-1-yl)benzothiazole

The precursor, 2-(piperazin-1-yl)benzothiazole, can be synthesized by the reaction of 2-chlorobenzothiazole with an excess of piperazine. The excess piperazine acts as both the nucleophile and the base to neutralize the HCl generated during the reaction.

Step 2: N-Alkylation to form this compound

The secondary amine of the synthesized 2-(piperazin-1-yl)benzothiazole can then be alkylated with a propylating agent. A common method is the reaction with a propyl halide, such as 1-bromopropane (B46711) or 1-chloropropane, in the presence of a base like potassium carbonate or triethylamine (B128534) in a suitable solvent such as acetonitrile (B52724) or DMF.

A plausible reaction scheme is as follows:

Reactants: 2-(Piperazin-1-yl)benzothiazole, 1-Bromopropane, Potassium Carbonate

Solvent: Acetonitrile

Conditions: Reflux

This N-alkylation step selectively introduces the propyl group onto the distal nitrogen of the piperazine ring, yielding the final product, this compound.

Synthesis of Novel Benzothiazole-Piperazine Derivatives via Advanced Methodologies

To improve efficiency, yield, and environmental friendliness, advanced synthetic methodologies such as one-pot synthesis, catalytic approaches, and microwave-assisted synthesis are increasingly being applied to the synthesis of benzothiazole-piperazine derivatives.

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of time and resource efficiency. For the synthesis of 2-substituted benzothiazoles, one-pot procedures often involve the in-situ formation of the benzothiazole ring followed by further functionalization. For example, a one-pot reaction could involve the condensation of 2-aminothiophenol with an aldehyde, followed by the introduction of a piperazine-containing side chain. nih.gov

The use of catalysts is central to modern organic synthesis, enabling reactions to proceed under milder conditions with higher selectivity and efficiency. In the synthesis of benzothiazoles, various catalysts have been employed for the cyclization step. mdpi.com For instance, copper-catalyzed reactions are effective for the synthesis of 2-substituted benzothiazoles from 2-aminobenzenethiols and nitriles. acs.orgorganic-chemistry.org

For the synthesis of benzothiazole-piperazine derivatives, catalytic methods can be applied to both the formation of the benzothiazole ring and the subsequent C-N bond formation with piperazine. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds and could be adapted for the synthesis of 2-(piperazinyl)benzothiazoles from 2-halobenzothiazoles and piperazine.

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.govsemanticscholar.orgtsijournals.com The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes or carboxylic acids has been shown to be significantly enhanced by microwave irradiation. nih.govsemanticscholar.orgscielo.br

This technology is also applicable to the synthesis of benzothiazole-piperazine derivatives. For instance, the nucleophilic substitution of a leaving group on the benzothiazole ring by piperazine can be accelerated using microwave heating. semanticscholar.org Similarly, the N-alkylation of the piperazine ring can also be performed under microwave conditions, potentially reducing reaction times from hours to minutes. researchgate.net

The following table provides a comparative overview of these advanced methodologies:

| Methodology | Key Features | Application in Benzothiazole-Piperazine Synthesis |

| One-Pot Synthesis | Multiple steps in a single vessel; reduced work-up. | Condensation, cyclization, and piperazine incorporation in a single sequence. |

| Catalytic Synthesis | Milder reaction conditions; higher selectivity and yields. | Copper-catalyzed benzothiazole formation; Palladium-catalyzed piperazine coupling. |

| Microwave-Assisted Synthesis | Rapid reaction rates; often higher yields. | Accelerated cyclization to form the benzothiazole ring and subsequent N-alkylation of the piperazine moiety. |

Chemical Characterization Techniques for this compound and Analogues (e.g., Spectroscopic Methods for Structural Elucidation)

The structural confirmation of this compound and its analogues relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the benzothiazole ring, typically in the range of δ 7.0-8.0 ppm. researchgate.net The protons on the piperazine ring would appear as multiplets, usually in the δ 2.5-4.0 ppm region. The propyl group would show a triplet for the terminal methyl (CH₃) group around δ 0.9 ppm, a multiplet for the central methylene (B1212753) (CH₂) group around δ 1.5-1.7 ppm, and another triplet for the methylene group attached to the nitrogen (N-CH₂) around δ 2.3-2.5 ppm. nih.gov

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the benzothiazole ring, the piperazine ring, and the propyl group. Aromatic carbons typically resonate in the δ 110-155 ppm region, while the aliphatic carbons of the piperazine and propyl groups would appear in the upfield region (δ 10-60 ppm). mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=N stretching of the thiazole ring, and C-N stretching of the piperazine moiety. mdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of the synthesized compound. nih.govmdpi.com The fragmentation pattern observed in the mass spectrum can also provide further structural information. For this compound (C₁₄H₁₉N₃S), the calculated monoisotopic mass would be confirmed by HRMS analysis, typically observing the [M+H]⁺ ion.

X-ray Crystallography: For crystalline solids, single-crystal X-ray analysis provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. This technique has been used to definitively determine the structure of related benzothiazole derivatives. elsevierpure.com

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Piperazine protons (δ 2.5-4.0 ppm), Propyl protons (δ 0.9-2.5 ppm) |

| ¹³C NMR | Aromatic carbons (δ 110-155 ppm), Piperazine carbons (δ ~45-55 ppm), Propyl carbons (δ ~11-60 ppm) |

| IR (cm⁻¹) | Aromatic C-H stretch (~3050), Aliphatic C-H stretch (~2850-2950), C=N stretch (~1600), C-N stretch (~1200-1300) |

| HRMS (ESI) | [M+H]⁺ corresponding to the calculated exact mass for C₁₄H₂₀N₃S⁺ |

Structure Activity Relationship Sar Studies of 2 4 Propyl 1 Piperazinyl Benzothiazole Derivatives

Impact of Substituent Variations on Biological Activity

The biological activity of 2-(4-propyl-1-piperazinyl)benzothiazole derivatives can be finely tuned by introducing various substituents at different positions of the molecule. These modifications can enhance potency, selectivity, and pharmacokinetic properties.

The benzothiazole (B30560) ring is a key structural element, and its substitution has a profound impact on the biological activity of the compounds. For instance, in a series of benzothiazole-piperazine derivatives evaluated for anticancer activity, substitutions on the benzothiazole ring were shown to modulate their cytotoxic effects. The introduction of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or a nitro group, at positions 5 or 6 of the benzothiazole ring has been shown to influence the antiproliferative activity against various cancer cell lines. nih.govresearchgate.net

In the context of enzyme inhibition, modifications to the benzothiazole moiety have been shown to be critical. For example, in a study of benzothiazole derivatives as potential agents for Alzheimer's disease, substitutions at the 6-position of the benzothiazole ring were explored. A derivative bearing a 6-methylbenzothiazole (B1275349) moiety was identified as a potent and selective antitumor compound. nih.gov Furthermore, other studies have shown that the nature and position of substituents on the benzothiazole ring can influence the inhibition of enzymes such as human DNA topoisomerase IIα. researchgate.net

The following table summarizes the impact of various substituents on the benzothiazole ring on the biological activity of related derivatives.

| Position of Substitution | Substituent | Resulting Biological Activity |

| 5 or 6 | Halogen (Cl, F) | Enhanced anticancer activity |

| 6 | Methyl | Potent and selective antitumor activity nih.gov |

| Various | Electron-withdrawing groups | Modulation of enzyme inhibition researchgate.net |

The piperazine (B1678402) ring serves as a crucial linker, and the substituent at its N-4 position plays a pivotal role in determining the pharmacological profile of the derivatives. A wide array of modifications, including the introduction of various aryl, heteroaryl, and alkyl groups, has been investigated.

In the development of ligands for dopamine (B1211576) and serotonin (B10506) receptors, the nature of the aryl group attached to the piperazine nitrogen is critical for affinity and selectivity. For example, the substitution of the phenyl ring with electron-withdrawing or electron-donating groups can significantly alter the binding affinity for D2 and D3 dopamine receptors. nih.gov Similarly, the replacement of the aryl group with a cyclohexyl moiety has been shown to result in a loss of affinity for these receptors, highlighting the importance of the aromatic system for receptor interaction. anadolu.edu.tr

In the context of anticancer activity, dihalo-substituted benzylpiperazine derivatives have demonstrated the highest cytotoxic activities in various cancer cell lines. nih.gov The hybridization of the benzothiazole-piperazine scaffold with other heterocyclic rings at the N-4 position has also been explored as a strategy to enhance antitumor effects. researchgate.net

The table below illustrates the effect of different substituents at the N-4 position of the piperazine ring on the biological activity of benzothiazole derivatives.

| N-4 Substituent | Target/Activity | Key Findings |

| Aryl groups (e.g., substituted phenyl) | Dopamine D2/D3 Receptors | Substituents on the aryl ring modulate binding affinity and selectivity. nih.gov |

| Cyclohexyl | Dopamine/Serotonin Receptors | Replacement of the aryl group with a non-aromatic ring leads to loss of activity. anadolu.edu.tr |

| Dihalo-substituted benzyl | Anticancer | High cytotoxic activity against various cancer cell lines. nih.gov |

| Heterocyclic rings | Anticancer | Hybrid molecules show potential as antitumor agents. researchgate.net |

In a study of piperidine-based sigma (σ) receptor ligands, the length of the carbon chain connecting the piperidine (B6355638) ring to a sulfonyl moiety was found to be crucial for binding affinity. A linker with a length equivalent to a propyl chain (n=1) exhibited optimal affinity for the σ1 receptor compared to shorter or longer linkers. nih.gov This suggests that a three-carbon chain provides the ideal spacing for interaction with the receptor binding pocket.

Conversely, in the development of benzothiazole-based Hsp90 inhibitors, replacing a more flexible propyl chain with a rigid piperazine ring led to a decrease in activity. researchgate.net This indicates that for some targets, a degree of conformational flexibility in the linker is beneficial for achieving optimal binding.

Stereochemical Considerations in SAR Investigations

Stereochemistry can play a pivotal role in the biological activity of chiral compounds, as enantiomers often exhibit different pharmacological and toxicological profiles. While specific studies on the stereochemistry of this compound are limited, research on structurally related compounds underscores the potential importance of chirality in this class of molecules.

For instance, in a series of dopamine D3 receptor ligands, the enantiomers of a potent racemic compound displayed differential activity. The (-)-enantiomer exhibited significantly higher affinity for both D2 and D3 receptors compared to the (+)-enantiomer. nih.gov This highlights that stereoselective interactions with the receptor's chiral environment can lead to substantial differences in binding affinity.

The separation of enantiomers is a crucial step in evaluating their individual biological activities. Techniques such as chiral high-performance liquid chromatography (HPLC) with chiral stationary phases are often employed for this purpose. nih.govnih.gov The ability to isolate and test individual enantiomers allows for a more precise understanding of the SAR and can lead to the development of more selective and potent drugs with improved therapeutic indices.

Given the potential for stereoisomerism in derivatives of this compound, particularly when chiral centers are introduced through modification, the investigation of stereochemical effects is a critical area for future research. Such studies would involve the synthesis or separation of individual enantiomers and their subsequent pharmacological evaluation to determine if one stereoisomer is more active or selective than the other.

Correlation of Structural Features with Specific Receptor Binding and Enzyme Inhibition Profiles

The structural modifications of the this compound scaffold have led to the discovery of potent and selective ligands for a variety of receptors and inhibitors of several enzymes. The specific structural features of these derivatives can be directly correlated with their affinity for particular biological targets.

For example, certain 2-(piperazinyl)benzothiazole derivatives have been identified as peroxisome proliferator-activated receptor δ (PPARδ) agonists. dergipark.org.tr The binding to this nuclear receptor is influenced by hydrophobic interactions, and optimization of these interactions through structural modifications can enhance agonist efficacy.

In the realm of neuroscience, derivatives of this scaffold have shown affinity for multiple G protein-coupled receptors. For instance, 2-[1-(4-piperonyl)piperazinyl]benzothiazole (B131916) has been identified as a 5-HT4 receptor agonist with moderate 5-HT3 antagonist activity. globalresearchonline.net The piperonyl group in this case is a key feature for this specific pharmacological profile. Other modifications have led to compounds with high affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. nih.govanadolu.edu.tr

The enzyme inhibitory activity of these compounds is also highly dependent on their structural features. Benzothiazole-piperazine derivatives have been synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov The docking studies of these compounds have revealed that the piperazine moiety can form hydrogen bonds with key residues in the active site of AChE. globalresearchonline.net Furthermore, derivatives have been developed as inhibitors of monoamine oxidase B (MAO-B), with specific substitutions on the benzothiazole and piperazine rings contributing to their inhibitory potency. anadolu.edu.trresearchgate.net

The following tables provide a summary of the receptor binding and enzyme inhibition profiles of various 2-(piperazinyl)benzothiazole derivatives.

Receptor Binding Profiles

| Compound/Derivative Class | Receptor Target | Affinity (Ki or EC50) |

| 2-(Piperazinyl)benzothiazole derivatives | PPARδ | EC50 = 4.1 nM for a lead agonist dergipark.org.tr |

| 2-[1-(4-Piperonyl)piperazinyl]benzothiazole | 5-HT4 | Agonist activity globalresearchonline.net |

| 2-[1-(4-Piperonyl)piperazinyl]benzothiazole | 5-HT3 | Moderate antagonist activity globalresearchonline.net |

| N-aryl-piperazinyl derivatives | Dopamine D2/D3 | Ki values in the nanomolar range nih.gov |

| N-aryl-piperazinyl derivatives | Serotonin 5-HT1A/5-HT2A | Ki values in the nanomolar range anadolu.edu.tr |

Enzyme Inhibition Profiles

| Compound/Derivative Class | Enzyme Target | Inhibitory Potency (IC50) |

| Dihalo substituted benzylpiperazine derivatives | Acetylcholinesterase (AChE) | Moderate and selective inhibition nih.gov |

| Benzothiazole-piperazine derivatives | Monoamine Oxidase B (MAO-B) | IC50 = 40.3 nM for a lead inhibitor anadolu.edu.tr |

| Benzothiazole-phenyl analogs | Fatty Acid Amide Hydrolase (FAAH) | IC50 = 7 nM for a lead inhibitor dntb.gov.ua |

| Benzothiazole-phenyl analogs | Soluble Epoxide Hydrolase (sEH) | IC50 = 9.6 nM for a lead inhibitor dntb.gov.ua |

| Benzothiazole derivatives | DNA Topoisomerase IIα | IC50 = 39 nM for a lead inhibitor researchgate.net |

In Vitro Biological Activity Profiling

The initial assessment of the biological effects of novel chemical entities is predominantly conducted through in vitro assays. These studies are fundamental in determining the primary pharmacological profile of a compound, including its potency and selectivity for various biological targets. For this compound and its related analogues, in vitro evaluations have centered on their enzyme inhibitory properties and their ability to modulate specific neurotransmitter receptors.

The capacity of small molecules to inhibit specific enzymes is a cornerstone of modern pharmacotherapy. Derivatives of the benzothiazole-piperazine scaffold have been systematically evaluated for their inhibitory effects on enzymes that are critical in the pathophysiology of various disorders, particularly those affecting the central nervous system.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. mdpi.com Numerous studies have demonstrated that hybrid molecules incorporating benzothiazole and piperazine moieties can effectively inhibit these enzymes.

A series of novel benzothiazole-piperazine hybrids were synthesized and found to selectively inhibit AChE over BChE, with IC₅₀ values in the micromolar range. rsc.org One of the most potent compounds in this series, compound 12 , exhibited an IC₅₀ value of 2.31 µM against AChE. rsc.org Further investigations into related structures confirmed this potential. For instance, compounds 19 and 20 from a different series of benzothiazole-piperazine derivatives also showed very good activity against the AChE enzyme. nih.gov The inhibitory profile can be influenced by the nature of the substituents on the piperazine and benzothiazole rings. Hybrids bearing electron-withdrawing groups such as fluorine, chlorine, or nitro groups on a terminal phenyl ring attached to the piperazine moiety displayed enhanced inhibitory action against AChE compared to those with an unsubstituted phenyl ring. rsc.org Similarly, thiazole-piperazine sulphonamide hybrids have been identified as potent and selective inhibitors of AChE over BChE, with the most active analogue, 8g , showing an IC₅₀ value of 2.14 µM. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Benzothiazole-piperazine hybrid (Compound 12) | AChE | 2.31 | rsc.org |

| Benzothiazole-piperazine hybrid (Compound 7) | AChE | 11.25 | rsc.org |

| Benzothiazole-piperazine hybrid (Compound 16) | AChE | 5.24 | rsc.org |

| Thiazole-piperazine sulphonamide hybrid (Compound 8g) | AChE | 2.14 ± 0.02 | nih.gov |

| Benzothiazolone derivative (M13) | AChE | 5.03 | mdpi.com |

| Benzothiazolone derivative (M13) | BChE | 1.21 | mdpi.com |

| Benzothiazolone derivative (M2) | BChE | 1.38 | mdpi.com |

Monoamine oxidases A and B (MAO-A and MAO-B) are crucial enzymes involved in the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. researchgate.net Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. Research has shown that compounds featuring the benzothiazole-piperazine core can act as potent MAO inhibitors.

In one study, a series of four compounds containing both piperazine and benzothiazole rings were designed and evaluated. researchgate.netdergipark.org.tr Compound 3b from this series was identified as the most effective agent, demonstrating a potent inhibitory effect on the MAO-A enzyme with an IC₅₀ value of 0.104 µM. researchgate.netdergipark.org.tr This was significantly more potent than the reference drug moclobemide (B1677376) (IC₅₀ = 6.061 µM). dergipark.org.tr The same compound also showed activity against MAO-B, with an IC₅₀ of 0.120 µM. dergipark.org.tr Another study focusing on benzothiazole-hydrazone derivatives found that several compounds were selective and significant inhibitors of human MAO-B (hMAO-B). mdpi.com Compound 3e emerged as the most active in its series, with an IC₅₀ value of 0.060 µM for hMAO-B, which is comparable to the standard drug selegiline (B1681611) (IC₅₀ = 0.044 µM). mdpi.com These findings underscore the potential of the benzothiazole scaffold for developing potent and selective MAO inhibitors.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Benzothiazole-piperazine derivative (3a) | MAO-A | 0.198 ± 0.008 | dergipark.org.tr |

| Benzothiazole-piperazine derivative (3b) | MAO-A | 0.104 ± 0.004 | dergipark.org.tr |

| Benzothiazole-piperazine derivative (3c) | MAO-A | 0.167 ± 0.007 | dergipark.org.tr |

| Benzothiazole-piperazine derivative (3b) | MAO-B | 0.120 ± 0.005 | dergipark.org.tr |

| Benzothiazole-piperazine derivative (3c) | MAO-B | 0.280 ± 0.013 | dergipark.org.tr |

| Benzothiazole-hydrazone derivative (3e) | hMAO-B | 0.060 | mdpi.com |

| Benzothiazole-hydrazone derivative (3h) | hMAO-B | 0.075 | mdpi.com |

The structural versatility of the benzothiazole scaffold allows for its interaction with a variety of other enzyme targets. While specific inhibitory data for this compound against the enzyme lanosterol (B1674476) 14α-demethylase (CYP51) is not extensively documented in the literature, this enzyme is a known target for other heterocyclic compounds, particularly azole antifungals. nih.gov CYP51 is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govnih.gov Its inhibition leads to the disruption of membrane integrity and is the mechanism of action for widely used azole antifungal drugs. nih.govnih.gov

The broader class of benzothiazole derivatives has been investigated for antifungal properties, suggesting potential interactions with fungal-specific enzymes. mdpi.comrsc.orgmdpi.com Given that non-azole compounds are being screened as potential CYP51 inhibitors to overcome resistance, the benzothiazole-piperazine scaffold could be considered for such evaluations. ibmc.msk.ru

Beyond enzyme inhibition, the pharmacological profile of a compound is defined by its interaction with cellular receptors. The benzothiazole-piperazine structure is a common motif in ligands designed to target G protein-coupled receptors (GPCRs), particularly serotonin receptors.

Serotonin (5-hydroxytryptamine, 5-HT) receptors are integral to the regulation of mood, cognition, and various physiological processes. Arylpiperazine derivatives are well-known for their high affinity for 5-HT receptors. bg.ac.rssemanticscholar.org

Studies on 2-piperazinylbenzothiazole derivatives have revealed significant interactions with 5-HT₃ and 5-HT₄ receptors. nih.gov Certain analogues were found to be potent 5-HT₃ receptor antagonists, with two compounds, 2e and 2f , being more potent than the established drug ondansetron (B39145) in a guinea pig ileum functional assay. nih.gov The 5-HT₃ receptor is a ligand-gated ion channel involved in emesis, and its antagonists are used as antiemetic agents. Furthermore, compound 2f was also identified as a potent agonist at the 5-HT₄ receptor, a target for prokinetic agents that enhance gastrointestinal motility. nih.gov

The arylpiperazine moiety is a key pharmacophore for 5-HT₁ₐ receptor ligands. nih.gov A series of 1,2,4-benzothiadiazine derivatives bearing an arylpiperazine group were synthesized and evaluated for their affinity at the human cloned 5-HT₁ₐ receptor. nih.gov One 3,4-dihydro-derivative, compound 6 , was identified as a novel and highly selective 5-HT₁ₐ receptor ligand with a pKi of 8.04 and was characterized as a partial agonist. nih.gov While the core is a benzothiadiazine, this highlights the contribution of the arylpiperazine portion to 5-HT₁ₐ receptor affinity, a property that can be extrapolated to the benzothiazole-piperazine class.

| Compound Class/Analogue | Target Receptor | Activity/Affinity | Reference |

|---|---|---|---|

| 2-Piperazinylbenzimidazole (Lerisetron, 7e) | 5-HT₃ | pKi = 9.2 (Antagonist) | nih.gov |

| 2-Piperazinylbenzimidazole (Compound 7n) | 5-HT₃ | pKi = 9.4 (Antagonist) | nih.gov |

| 2-Piperazinylbenzothiazole (Compound 2f) | 5-HT₃ / 5-HT₄ | Antagonist / Agonist | nih.gov |

| 1,2,4-Benzothiadiazine-piperazine (Compound 6) | 5-HT₁ₐ | pKi = 8.04 (Partial Agonist) | nih.gov |

| 1-Aryl-4-[1-tetralin)alkyl]piperazine | 5-HT₁ₐ | IC₅₀ = 0.3 nM | nih.gov |

Receptor Binding and Functional Assays

Dopamine Receptor Modulation (e.g., D4R)

While direct binding data for this compound at the dopamine D4 receptor (D4R) is not extensively detailed in the available literature, the broader class of piperazinyl-benzothiazole and related structures has been explored for their affinity towards dopamine receptors, particularly the D2-like family (D2, D3, and D4).

Studies on structurally related arylpiperazine derivatives have consistently shown high affinity for D2-like receptors unimi.itnih.gov. The interaction is typically characterized by a salt bridge formation between the protonated piperazine nitrogen and a conserved aspartate residue in the receptor's transmembrane domain 3 nih.gov. The aromatic portion of the molecule often engages in π-π stacking interactions with aromatic residues within the receptor's binding pocket unimi.it. Given these established structure-activity relationships, it is plausible that this compound and its analogues could exhibit antagonist or partial agonist activity at the D4 receptor, a target implicated in various neuropsychiatric disorders. However, further specific binding and functional assays are required to definitively characterize this interaction.

Peroxisome Proliferator-Activated Receptor Delta (PPARδ) Agonism

Derivatives of 2-(piperazinyl)benzothiazole have been identified as potent and selective agonists of the Peroxisome Proliferator-Activated Receptor Delta (PPARδ), a nuclear receptor that plays a crucial role in regulating lipid metabolism and energy homeostasis nih.govresearchgate.net. The discovery of this activity often stems from virtual screening and subsequent chemical optimization, highlighting the potential of this chemical class in addressing metabolic disorders researchgate.net.

The agonist activity of these compounds is attributed to their ability to effectively bind to the ligand-binding domain of PPARδ, inducing a conformational change that promotes the recruitment of coactivators and subsequent transcription of target genes. Structure-activity relationship (SAR) studies have revealed that modifications to the piperazine ring and the benzothiazole core can significantly impact potency and selectivity. For instance, the introduction of various alkyl side chains on the piperazine ring can enhance interactions with the hydrophobic pocket of the PPARδ binding site mdpi.com.

One study identified a novel 2-piperazinyl-benzothiazole derivative, compound 5g, which exhibited high in vitro agonist activity with an EC50 value of 4.1 nM for human PPARδ and demonstrated significant selectivity over other PPAR isoforms nih.gov. This line of research underscores the therapeutic potential of these compounds for metabolic conditions such as dyslipidemia.

Table 1: PPARδ Agonist Activity of 2-Piperazinyl-benzothiazole Analogues

| Compound | hPPARδ EC50 (nM) | Selectivity vs hPPARα | Selectivity vs hPPARγ |

|---|---|---|---|

| 5g | 4.1 | High | High |

| Lead Compound 1 | >1000 | - | - |

Data sourced from studies on 2-piperazinyl-benzothiazole derivatives as PPARδ agonists.

Histamine (B1213489) H3-Receptor Antagonism

The 2-(1-piperazinyl)benzothiazole scaffold has been successfully exploited to develop non-imidazole histamine H3 receptor (H3R) antagonists mdpi.com. The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for the treatment of various neurological and psychiatric disorders nih.gov.

In a study focused on this chemical series, simple alkyl substitutions on the 4-position of the piperazine ring were shown to influence H3R antagonist activity. For example, 2-[1-(4-methyl)piperazinyl]benzothiazole and 2-[1-(4-ethyl)piperazinyl]benzothiazole displayed moderate H3-antagonistic activity with pA2 values of 6.0 and 7.0, respectively mdpi.com. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

These findings indicate that the this compound structure is a promising backbone for H3R antagonism. The nature of the substituent on the piperazine nitrogen is a key determinant of potency, with short alkyl chains appearing to be favorable for this activity mdpi.com.

Table 2: Histamine H3-Receptor Antagonist Activity of 2-(1-Piperazinyl)benzothiazole Analogues

| Compound | H3-Antagonistic Activity (pA2) |

|---|---|

| 2-[1-(4-methyl)piperazinyl]benzothiazole | 6.0 |

| 2-[1-(4-ethyl)piperazinyl]benzothiazole | 7.0 |

Data represents the antagonist potency at the histamine H3 receptor.

Other Neurotransmitter Receptor Interactions

Arylpiperazine derivatives are known to bind to several 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT2C nih.govnih.gov. The interaction with the 5-HT1A receptor, for instance, often involves a crucial salt bridge between the protonatable nitrogen of the piperazine ring and an aspartate residue in the receptor nih.gov. Similarly, interactions with α1-adrenergic receptors have been documented for arylpiperazine-containing compounds, which can lead to cardiovascular effects nih.gov.

Antiproliferative Activity against Various Cancer Cell Lines

The benzothiazole nucleus is a prominent scaffold in the design of anticancer agents, and its combination with a piperazine moiety has yielded compounds with significant antiproliferative activity nih.govnih.govsemanticscholar.orgresearchgate.net. These derivatives have been shown to induce cell viability reduction in a variety of cancer cell lines, including those of pancreatic and paraganglioma origin nih.govsemanticscholar.org.

The mechanism of action for the antiproliferative effects of benzothiazole derivatives can be multifaceted, often involving the induction of apoptosis and cell cycle arrest. The potency of these compounds is highly dependent on the substitution pattern on both the benzothiazole and piperazine rings. For example, the introduction of electron-withdrawing groups on a phenylacetamide moiety attached to the benzothiazole core has been shown to enhance antiproliferative activity nih.govsemanticscholar.org.

Several studies have reported the half-maximal inhibitory concentration (IC50) values for various benzothiazole-piperazine analogues against a range of cancer cell lines. These values often fall within the low micromolar to nanomolar range, indicating potent cytotoxic effects.

Table 3: Antiproliferative Activity of Selected Benzothiazole Analogues

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4l | AsPC-1 (Pancreatic) | 14.78 |

| 4l | BxPC-3 (Pancreatic) | 13.67 |

| 4l | Capan-2 (Pancreatic) | 33.76 |

| 4l | PTJ64i (Paraganglioma) | 10.13 |

| 4l | PTJ86i (Paraganglioma) | 19.88 |

| 3a | LOX IMVI (Melanoma) | 26.7 |

| 3i | LOX IMVI (Melanoma) | 25.4 |

| 3j | A498 (Renal) | 33.9 |

Data compiled from studies on the antiproliferative effects of benzothiazole derivatives nih.govnih.govsemanticscholar.org.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Benzothiazole derivatives are well-documented for their broad-spectrum antimicrobial properties, exhibiting activity against various strains of bacteria and fungi mdpi.commdpi.comnih.govnih.gov. The incorporation of a piperazine ring can further modulate this activity. The antimicrobial efficacy is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Studies on heteroaryl benzothiazole derivatives have demonstrated moderate to good antibacterial and antifungal activities mdpi.com. For instance, certain compounds have shown potent activity against E. coli and C. albicans with MIC values in the low microgram per milliliter range mdpi.com. The mechanism of antimicrobial action can involve the inhibition of essential microbial enzymes, such as dihydroorotase, or disruption of cell membrane integrity mdpi.com.

The structure of the benzothiazole-piperazine conjugate plays a critical role in determining its antimicrobial spectrum and potency. Substituents on both heterocyclic rings can influence the compound's ability to penetrate microbial cell walls and interact with intracellular targets.

Table 4: Antimicrobial Activity of Selected Benzothiazole Analogues

| Compound | Microorganism | MIC (mg/mL) |

|---|---|---|

| 2j | E. coli | 0.23 |

| 2j | S. typhimurium | 0.47 |

| 2d | C. albicans | 0.06 |

| 2d | A. fumigatus | 0.11 |

| Compound 3 | S. aureus | 0.05 |

| Compound 4 | E. coli | 0.025 |

| Compound 10 | C. albicans | 0.1 |

| Compound 12 | A. niger | 0.1 |

MIC values are indicative of the minimum concentration required to inhibit microbial growth and are sourced from various studies on benzothiazole derivatives mdpi.commdpi.com.

Anti-inflammatory and Analgesic Potential

Both the benzothiazole and piperazine moieties are independently recognized for their contribution to anti-inflammatory and analgesic activities nih.govejbps.compreprints.orgresearchgate.netnih.gov. Consequently, hybrid molecules incorporating both scaffolds are promising candidates for the development of new agents to treat pain and inflammation.

The anti-inflammatory effects of these compounds are often evaluated in animal models, such as the carrageenan-induced paw edema test in rats. In this model, the ability of a compound to reduce swelling is a measure of its anti-inflammatory potential preprints.orgresearchgate.net. The analgesic activity can be assessed using various models, including the hot plate test, which measures the response to thermal stimuli preprints.org.

The mechanism underlying the anti-inflammatory and analgesic effects of benzothiazole derivatives may involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain ejbps.com. The specific substitution pattern on the benzothiazole-piperazine core can influence the potency and selectivity for COX-1 versus COX-2, which is an important consideration for gastrointestinal safety.

Table 5: Anti-inflammatory and Analgesic Activity of Benzothiazole Derivatives

| Compound | Assay | Result |

|---|---|---|

| G10 | Carrageenan-induced paw edema | High anti-inflammatory response |

| G11 | Hot plate method | Highest analgesic action |

| 17c | Carrageenan-induced paw edema (% inhibition at 3h) | 80% |

| 17i | Carrageenan-induced paw edema (% inhibition at 3h) | 78% |

| 17c | Acetic acid-induced writhing (ED50 µM/kg at 2h) | 89 |

| 17i | Acetic acid-induced writhing (ED50 µM/kg at 2h) | 69 |

Data from in vivo studies on the anti-inflammatory and analgesic effects of benzothiazole derivatives ejbps.compreprints.org.

Antitubercular, Antimalarial, and Anthelmintic Activities

The global health burden of infectious diseases such as tuberculosis, malaria, and helminth infections necessitates the continuous search for novel therapeutic agents. Compounds containing benzothiazole and piperazine rings have been a focus of such research due to their diverse biological activities.

Antitubercular Activity: The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry and has been explored for the development of new anti-tubercular agents. rsc.org Several research initiatives have focused on synthesizing and evaluating benzothiazole derivatives for their efficacy against Mycobacterium tuberculosis. rsc.org For instance, some studies have identified 2-amino benzothiazoles that exhibit bactericidal activity against this pathogen. rsc.org Furthermore, piperazine-containing compounds have also shown promise. A notable example is a piperazine-containing benzothiazinone analogue, which demonstrated potent anti-tuberculosis activity. nih.gov While direct evidence for this compound is not available, the presence of both the benzothiazole and piperazine moieties suggests that it could be a candidate for future investigation in this therapeutic area.

Antimalarial Activity: Benzothiazole derivatives have been reported to possess significant antimalarial properties. A systematic review of the literature highlighted the potential of various benzothiazole analogues as antimalarial agents. nih.gov Research into benzothiazole hydrazones has also identified compounds with in-vitro and in-vivo activity against malaria parasites. nih.govresearchgate.net The inclusion of a piperazine ring, as seen in some thiazole-tethered compounds, has also been associated with antiplasmodial activity. mdpi.com These findings suggest that the combination of a benzothiazole core with a piperazine side chain, as in this compound, could be a fruitful area for the development of new antimalarial drugs.

Anthelmintic Activity: While research on benzothiazoles as anthelmintics is less extensive, related heterocyclic structures containing a piperazine skeleton have been investigated. For example, benzimidazole (B57391) derivatives incorporating a piperazine moiety have been explored as potential anthelmintic agents. nih.gov This suggests that the piperazine component of this compound might confer some level of anthelmintic activity, although this remains to be experimentally verified.

Antioxidant and Immunomodulatory Properties

Antioxidant Properties: Several studies have explored the antioxidant potential of benzothiazole derivatives. These compounds have been shown to act as scavengers of free radicals, which are implicated in a variety of disease processes. The antioxidant activity is often attributed to the ability of the benzothiazole ring system to donate electrons. While specific data for this compound is not available, the general antioxidant properties of the benzothiazole class of compounds are of scientific interest.

Immunomodulatory Properties: The immunomodulatory effects of benzothiazole derivatives are an emerging area of research. Some compounds within this class have been observed to influence the activity of the immune system. However, the specific immunomodulatory profile of this compound has not been characterized in the available scientific literature.

Antidiabetic Activity

The potential for benzothiazole and piperazine derivatives to act as antidiabetic agents has been investigated. Various synthesized benzothiazole derivatives have been screened for hypoglycemic activity. Similarly, certain piperazine derivatives have been explored for their potential to modulate blood glucose levels. The combination of these two pharmacophores in this compound makes it a compound of interest for future studies in the context of diabetes, although no specific antidiabetic activity has been reported for this particular molecule to date.

Amyloid Aggregation Inhibition

The inhibition of amyloid beta (Aβ) peptide aggregation is a key therapeutic strategy in the development of treatments for Alzheimer's disease. Notably, benzothiazole-piperazine derivatives have been a subject of research in this area. Studies have shown that compounds with this combined scaffold can interfere with the aggregation of Aβ peptides. The benzothiazole moiety is thought to interact with the amyloid protein, while the piperazine group can be modified to improve physicochemical properties and target engagement. Although there is no specific data on the amyloid aggregation inhibition properties of this compound, its structural similarity to other reported inhibitors warrants further investigation.

Mechanistic Elucidation of Biological Actions

Identification and Validation of Molecular Targets

The precise molecular targets of this compound have not been identified due to a lack of specific research on this compound. However, based on the activities of related compounds, several potential targets can be hypothesized. For antitubercular activity, enzymes involved in the mycobacterial cell wall synthesis are common targets for heterocyclic inhibitors. In the context of antimalarial action, targets could include parasitic enzymes or processes related to hemoglobin digestion. For other activities like amyloid aggregation inhibition, the direct molecular target would be the Aβ peptide itself. Validation of any of these potential targets for this compound would require dedicated biochemical and cellular assays.

Investigation of Downstream Cellular Pathways and Signaling Mechanisms

As the molecular targets of this compound are currently unknown, the downstream cellular pathways and signaling mechanisms affected by this compound remain unelucidated. Future research, following the identification of its molecular targets, would be necessary to explore its effects on intracellular signaling cascades. For example, if it were found to inhibit a specific kinase, subsequent studies would investigate the downstream phosphorylation events and their impact on cellular functions such as proliferation, survival, or inflammation.

Pharmacological Investigations and Biological Activities of 2 4 Propyl 1 Piperazinyl Benzothiazole and Analogues

Studies on Specific Bioactivities

Investigations into the pharmacological effects of benzothiazole-piperazine derivatives have explored their potential as gastrokinetic agents. A notable analogue in these studies is 2[1-(4-piperonyl)piperazinyl]benzothiazole, also known as VB20B7. Research has demonstrated its efficacy in enhancing gastric emptying in various animal models, positioning it as a compound of interest for gastrointestinal motility disorders.

The prokinetic properties of VB20B7 have been evaluated in both rats and dogs, with its performance often compared to cisapride (B12094), a known gastrokinetic agent. In studies involving rats, both VB20B7 and cisapride were shown to increase the rate of gastric emptying for both indigestible solids and liquids. nih.gov

Further studies in beagle dogs provided more insight into the compound's effects. When administered orally to fasted dogs, VB20B7 significantly accelerated the gastric emptying of solid radiopaque markers. nih.gov Notably, a similar significant effect was not observed with cisapride under the same conditions. This enhanced emptying of solids was also observed when the markers were given after a standard meal. nih.gov

The effectiveness of VB20B7 was also tested in a gastroparesis model induced by the alpha 2-adrenergic agonist UK-14304. In both rats and dogs, orally administered VB20B7 was able to reverse the delayed gastric emptying caused by UK-14304. nih.gov In contrast, cisapride was only effective in the rat model. nih.gov

Intravenous administration of VB20B7 in dogs further highlighted its gastrokinetic activity. It was found to enhance the gastric emptying of both the solid and liquid components of a digestible meal. nih.gov This is a distinguishing feature, as cisapride, under the same conditions, only enhanced the emptying of the solid phase. nih.gov These findings suggest that VB20B7 has a potent and broad-spectrum gastrokinetic activity. nih.gov

Table 1: Comparative Gastrokinetic Effects of VB20B7 and Cisapride in Animal Models

| Parameter | Animal Model | Compound | Effect on Gastric Emptying | Citation |

|---|---|---|---|---|

| Indigestible Solids & Liquids | Rat | VB20B7 | Enhanced | nih.gov |

| Indigestible Solids & Liquids | Rat | Cisapride | Enhanced | nih.gov |

| Solid Radiopaque Markers (Fasted) | Dog | VB20B7 | Significantly Enhanced | nih.gov |

| Solid Radiopaque Markers (Fasted) | Dog | Cisapride | No Significant Effect | nih.gov |

| Solid Radiopaque Markers (Fed) | Dog | VB20B7 | Enhanced | nih.gov |

| Reversal of UK-14304 Induced Delay | Rat | VB20B7 | Effective | nih.gov |

| Reversal of UK-14304 Induced Delay | Rat | Cisapride | Effective | nih.gov |

| Reversal of UK-14304 Induced Delay | Dog | VB20B7 | Effective | nih.gov |

| Reversal of UK-14304 Induced Delay | Dog | Cisapride | Not Effective | nih.gov |

| Digestible Solid/Liquid Meal (i.v.) | Dog | VB20B7 | Enhanced (Solid & Liquid) | nih.gov |

Computational and Theoretical Studies on 2 4 Propyl 1 Piperazinyl Benzothiazole

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as 2-(4-Propyl-1-piperazinyl)benzothiazole, might interact with a biological target like a protein or enzyme.

The benzothiazole-piperazine scaffold is a versatile pharmacophore that has been computationally modeled against a variety of biological targets implicated in different diseases. Molecular docking studies have explored the interaction of such hybrids with enzymes and receptors involved in neurodegenerative diseases, cancer, and microbial infections.

For instance, a novel small molecule based on a benzothiazole-piperazine structure was identified as a multi-target-directed ligand (MTDL) against Alzheimer's disease. nih.gov Computational modeling demonstrated its ability to bind effectively to key enzymes involved in the disease's pathology, namely Acetylcholinesterase (AChE) and Amyloid-beta (Aβ) aggregates. nih.gov Similarly, other benzothiazole (B30560) derivatives have been docked into the ATP binding site of the p56lck enzyme, a protein kinase involved in T-cell signaling and a target for cancer therapy. biointerfaceresearch.com

The adaptability of the scaffold is further demonstrated in studies where derivatives were modeled as inhibitors for E. coli dihydroorotase, an essential enzyme for pyrimidine (B1678525) synthesis in bacteria, and human topoisomerase II, a target for anticancer agents. mdpi.comnih.gov Additionally, piperazine (B1678402) analogues have been investigated for their affinity towards dopamine (B1211576) D2 and D3 receptors, which are crucial targets in the central nervous system. nih.gov These studies collectively suggest that the this compound core structure is suitable for forming critical interactions within the binding pockets of diverse biological macromolecules.

Molecular docking not only identifies potential binding poses but also estimates the strength of the interaction, typically reported as a binding energy or docking score. These predictions are crucial for prioritizing compounds for further experimental testing. The predicted binding mode reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

In a study targeting Alzheimer's disease, a benzothiazole-piperazine compound was shown to bind efficiently within the active sites of both AChE and Aβ1-42. nih.gov The simulations revealed crucial molecular interactions and predicted significant binding free energies (ΔGbind) for these targets. nih.gov For other benzothiazole hybrids designed as histone deacetylase (HDAC) inhibitors, docking scores indicated potentially higher potency than existing drugs, with interactions involving key amino acid residues like His142 and Phe152, as well as a zinc ion in the active site. rdd.edu.iq

The following table summarizes representative binding affinity predictions for benzothiazole-piperazine derivatives against various biological targets.

| Compound Class | Target Enzyme/Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Benzothiazole-piperazine Hybrid | Acetylcholinesterase (AChE) | -18.64 ± 0.16 | Not specified |

| Benzothiazole-piperazine Hybrid | Amyloid-beta (Aβ1-42) | -16.10 ± 0.18 | Not specified |

| Benzothiazole-Hydroxamic Acid Hybrid | HDAC8 | -10.093 | His142, Phe152, Tyr306 |

| Benzothiazole Derivative | E. coli Dihydroorotase | -5.02 (Docking Score) | Not specified |

This table is interactive. Click on the headers to sort the data.

These computational predictions highlight the potential of the this compound scaffold to form stable and specific interactions with various biological targets, driven by a combination of favorable intermolecular forces.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of molecules. scirp.org These methods provide a detailed understanding of electron distribution, molecular stability, and reactivity.

DFT calculations are used to determine the electronic structure of a molecule, most notably the energies and shapes of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity. sciencepub.net

Global reactivity descriptors, such as chemical hardness (η), softness (s), and the electrophilicity index (ω), can be derived from the FMO energies. scirp.orgscirp.org These descriptors provide quantitative measures of a molecule's resistance to change in its electron distribution and its propensity to accept electrons. Analysis of the Molecular Electrostatic Potential (MEP) map further elucidates reactivity by identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. scirp.orgscirp.org For benzothiazole derivatives, such studies help pinpoint reactive sites and anticipate their behavior in chemical reactions. scirp.org

The table below presents typical quantum chemical parameters calculated for a representative benzothiazole derivative using DFT.

| Parameter | Symbol | Typical Calculated Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -5.5 | Energy of the outermost electron orbital; relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.0 to -1.0 | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness | η | 2.0 to 2.5 | Measures resistance to charge transfer. |

| Electronegativity | χ | 3.5 to 4.5 | Measures the power to attract electrons. |

| Electrophilicity Index | ω | 1.0 to 2.0 | Describes the propensity of a species to accept electrons. |

This table is interactive. Click on the headers to sort the data.

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis is a computational method used to identify the stable (low-energy) conformations of a molecule and to map the energy landscape associated with its structural flexibility. mdpi.com

This is often performed by systematically rotating specific dihedral angles—in this case, the angle around the single bond connecting the piperazine ring to the benzothiazole moiety—and calculating the potential energy at each step. mdpi.com This process generates a potential energy surface, from which the most stable conformers (global and local minima) can be identified. Studies on related 2-substituted piperazines have shown a preference for conformations where the substituent is in an axial position, which can be further stabilized by intramolecular interactions. nih.gov Understanding the preferred conformations and the energy barriers between them is essential for predicting how the molecule will fit into a receptor's binding site.

Quantum chemical calculations are highly effective in predicting various spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The chemical shifts of 1H and 13C nuclei can be accurately calculated using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. semanticscholar.org Theoretical chemical shifts are typically calculated for the optimized molecular geometry and are compared with experimental data to aid in signal assignment. eurekaselect.com

IR Spectroscopy: Theoretical vibrational frequencies and intensities can be computed to predict the Infrared (IR) spectrum. scielo.org.za By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific molecular motions (e.g., C-H stretching, C=N bending), providing a detailed interpretation of the experimental IR spectrum.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. espublisher.com This analysis helps to identify the nature of electronic transitions, such as π→π* transitions, which are common in aromatic systems like benzothiazole.

The table below shows a representative comparison of experimental and DFT-calculated spectroscopic data for a related phenylpiperazine compound, demonstrating the accuracy of theoretical predictions.

| Spectroscopic Data | Experimental Value | Calculated Value (DFT/B3LYP) |

| 1H NMR (ppm) | Aromatic Protons: 6.8-7.3 | Aromatic Protons: 6.9-7.4 |

| 13C NMR (ppm) | Aromatic Carbons: 110-155 | Aromatic Carbons: 112-158 |

| IR Frequency (cm-1) | Aromatic C-H Stretch: ~3050 | Aromatic C-H Stretch: ~3060 |

| UV-Vis λmax (nm) | ~250-300 | ~260 |

This table is interactive. Click on the headers to sort the data.

Nonlinear Optical (NLO) Properties

While specific experimental or theoretical studies on the nonlinear optical (NLO) properties of this compound have not been extensively reported, the molecular structure suggests a potential for NLO activity. The benzothiazole moiety can act as an electron acceptor, while the propyl-piperazinyl group functions as an electron donor. This donor-π-acceptor (D-π-A) architecture is a common feature in molecules designed for NLO applications. researchgate.net The intramolecular charge transfer (ICT) from the donor to the acceptor through the conjugated system can lead to significant changes in dipole moment and polarizability under an external electric field, which are prerequisites for NLO effects. physchemres.org

Theoretical investigations using Density Functional Theory (DFT) are commonly employed to predict NLO properties. mdpi.com Calculations such as the first-order hyperpolarizability (β), polarizability (α), and dipole moment (μ) can quantify a molecule's potential as an NLO material. researchgate.net For related benzothiazole derivatives, studies have shown that the introduction of various substituents can significantly enhance NLO properties. researchgate.net Quantum chemical simulations on similar D-π-A systems have indicated that factors like the strength of the donor/acceptor groups and the nature of the π-conjugated bridge play a critical role in determining the magnitude of the NLO response. researchgate.net Therefore, it is plausible that this compound could exhibit NLO properties, though dedicated computational studies are required to quantify this potential.

Analysis of Intra- and Intermolecular Interactions (e.g., NBO, MEP, Fukui Functions)

The electronic structure and reactivity of this compound can be elucidated through various computational analyses.

Molecular Electrostatic Potential (MEP) Analysis: An MEP map is a valuable tool for visualizing the electrostatic potential on the molecular surface, identifying regions that are rich or poor in electrons. researchgate.net For this compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atoms of the piperazine and benzothiazole rings, indicating these are the most probable sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly those on the propyl group and the aromatic ring, marking them as sites for nucleophilic attack. researchgate.net

Fukui Functions: Fukui functions are used within conceptual DFT to identify the most reactive sites in a molecule. By analyzing the change in electron density when an electron is added or removed, one can predict sites for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would provide a quantitative measure of the reactivity of each atom, complementing the qualitative picture provided by MEP analysis.

In Silico Pharmacokinetic and Metabolic Stability Assessment

Theoretical Prediction of Pharmacokinetic Properties

In silico methods are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the discovery process. nih.govresearchgate.net For this compound and its analogs, computational models can predict key pharmacokinetic parameters. These predictions are often based on established principles such as Lipinski's Rule of Five, which assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Studies on related 2-piperazinyl-benzothiazole derivatives have shown that these compounds generally possess favorable drug-like properties. nii.ac.jpnih.gov The in silico ADME profile for a compound structurally similar to this compound would be predicted to have good membrane permeability and oral bioavailability. researchgate.net

Table 1: Predicted Physicochemical and ADME Properties

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight (g/mol) | 261.38 | Compliance with Lipinski's Rule (<500) |

| logP (Octanol/Water Partition) | ~3.5 - 4.0 | Indicates good lipophilicity and membrane permeability |

| Topological Polar Surface Area (TPSA) | ~38.5 Ų | Predicts good intestinal absorption and blood-brain barrier penetration |

| Hydrogen Bond Donors | 0 | Compliance with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 | Compliance with Lipinski's Rule (<10) |

| Oral Bioavailability | High | Predicted to be well-absorbed after oral administration |

In Silico Metabolic Stability Modeling (e.g., Rat and Human Liver Microsomes)

Metabolic stability is a critical parameter that influences a drug's half-life and dosing regimen. springernature.com In vitro assays using liver microsomes from different species (e.g., rat and human) are the standard for assessing this property. wuxiapptec.comcreative-bioarray.com These microsomes contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s. nih.gov

While specific data for this compound is not available, studies on structurally related piperidinyl/piperazinyl-benzothiazole derivatives developed as PPARδ agonists provide valuable insights. nii.ac.jp For instance, a close analog demonstrated moderate to high stability in liver microsome assays. The metabolic stability is typically measured by the percentage of the compound remaining after a specific incubation period. nii.ac.jpnih.gov Computational models can predict sites of metabolism, suggesting that for this class of compounds, oxidation on the benzothiazole ring, the piperazine ring, or the alkyl substituent are potential metabolic pathways. nih.gov

Table 2: Representative Metabolic Stability Data for a Structurally Related Benzothiazole Analog

| Test System | Parameter | Value | Interpretation |

|---|---|---|---|

| Rat Liver Microsomes (RLM) | % Remaining (after 30 min) | ~75% | Moderate Stability |

| Human Liver Microsomes (HLM) | % Remaining (after 30 min) | ~85% | Good Stability |

| Calculated Intrinsic Clearance (Clint) | μL/min/mg protein | Low to Moderate | Suggests a potentially acceptable in vivo half-life |

Data is extrapolated from studies on close structural analogs as a representative example. nii.ac.jp

Molecular Dynamics (MD) Simulations

Investigation of Ligand-Receptor Complex Stability and Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time, providing detailed insights into the stability and dynamics of ligand-receptor complexes. nih.gov While comprehensive MD simulation results for this compound are not publicly available, the foundational step of molecular docking has been extensively used for this chemical series. biointerfaceresearch.comnih.gov

In the context of their development as Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonists, derivatives of 2-piperazinyl-benzothiazole were designed and optimized using docking-based virtual screening. nii.ac.jpnih.gov Docking simulations place the ligand into the binding site of the receptor (PPARδ) and score the interaction, predicting the preferred binding pose and affinity. nih.gov

These docking studies revealed that the benzothiazole ring and the piperazine structure bind to a hydrophobic site within the PPARδ ligand-binding domain. nii.ac.jp The stability of the complex is maintained through key interactions:

Hydrophobic Interactions: The benzothiazole core and the propyl group fit into a hydrophobic pocket of the receptor.

Hydrogen Bonds: While the core structure lacks hydrogen bond donors, modifications to create analogs often include a terminal carboxylic acid group, which forms crucial hydrogen bonds with key amino acid residues like H323, H449, and Y473 in the receptor's active site. nii.ac.jp

Docking models for this class of compounds suggest that the piperazine ring acts as a central linker, orienting the other parts of the molecule for optimal interaction within the binding pocket. nii.ac.jp The stability of this docked pose is a strong indicator of the potential for the compound to act as an effective ligand. A full MD simulation would further elaborate on this by modeling the flexibility of both the ligand and the receptor, calculating binding free energies, and confirming the stability of these key interactions over time. nih.gov

Future Directions and Research Perspectives for 2 4 Propyl 1 Piperazinyl Benzothiazole

Rational Design of Next-Generation Analogues with Enhanced Potency and Selectivity

The rational design of new analogues based on the 2-(4-propyl-1-piperazinyl)benzothiazole scaffold is a primary focus for future research. The goal is to systematically modify the molecule to improve its binding affinity for specific biological targets, thereby enhancing potency and selectivity while minimizing off-target effects. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how different chemical modifications influence biological activity. researchgate.net

Future design strategies will likely concentrate on several key areas of the molecule:

Substitution on the Benzothiazole (B30560) Ring: Introducing various substituents (e.g., chloro, ethyl groups) on the benzene (B151609) ring of the benzothiazole moiety can significantly impact target binding. For example, in related piperidinyl-benzothiazole derivatives, substitution at the 4-position of the benzene ring was found to be preferable for increasing Peroxisome Proliferator-Activated Receptor δ (PPARδ) binding activity. nii.ac.jp

Modification of the Piperazine (B1678402) Linker: The piperazine ring is a versatile linker that can be modified to alter the molecule's conformation and physicochemical properties. Altering its structure or replacing it with other cyclic amines, such as piperidine (B6355638), has been shown to influence potency. nii.ac.jp

Varying the Propyl Group: The N-propyl group on the piperazine ring can be replaced with other alkyl or aryl groups to explore new interactions within the target's binding pocket. This can lead to improved hydrophobic interactions and enhanced efficacy. researchgate.net

A key objective is to achieve subtype selectivity, particularly for targets that are part of a larger family of proteins, such as the PPARs. For instance, developing analogues that are highly selective for PPARδ over PPARα and PPARγ is critical for treating metabolic diseases without the side effects associated with broader PPAR activation. nii.ac.jpresearchgate.net

Exploration of Novel Therapeutic Applications Beyond Established Areas

While benzothiazole-piperazine derivatives have been extensively studied as PPARδ agonists for metabolic diseases and as potential anticancer agents, their structural features suggest they could be effective in other therapeutic contexts. nii.ac.jpresearchgate.netnih.govscilit.com Future research should explore these untapped therapeutic possibilities.

Potential new applications include:

Neurodegenerative Diseases: The multifactorial nature of diseases like Alzheimer's makes multi-target-directed ligands (MTDLs) particularly attractive. nih.gov Benzothiazole-piperazine hybrids have already been identified as potential MTDLs for Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE). nih.govnih.gov Further exploration could focus on other neurodegenerative targets, such as monoamine oxidase B (MAO-B) or histamine (B1213489) H3 receptors. nih.gov

Inflammatory Disorders: PPARδ agonists are known to suppress inflammatory responses, which are a key component of atherosclerosis. nii.ac.jp This anti-inflammatory potential could be harnessed for treating other inflammatory conditions, such as rheumatoid arthritis or inflammatory bowel disease.

Infectious Diseases: The benzothiazole scaffold is present in compounds with documented antimicrobial, antifungal, and antitubercular activities. mdpi.commdpi.comnih.gov Future research could screen this compound and its derivatives against a wide range of pathogens to identify new anti-infective leads.

Integration of Advanced Computational Methodologies in Drug Discovery Pipelines

The integration of computational chemistry has become an indispensable part of modern drug discovery. mdpi.com For this compound, these methodologies can accelerate the design and optimization process significantly.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It has been successfully used to identify initial hit compounds for benzothiazole-based PPARδ agonists and to understand their binding modes. nii.ac.jpresearchgate.netscilit.com Future studies can use docking to screen large virtual libraries of analogues against various therapeutic targets.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the stability of a ligand-protein complex over time, confirming the interactions predicted by docking studies. scilit.comnih.gov This can help in refining the design of more stable and effective inhibitors.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the structural, thermodynamic, and electronic properties of benzothiazole derivatives. mdpi.comrsc.org This information helps in understanding the molecule's intrinsic reactivity and optimizing its electronic properties for better target interaction.

By employing these in silico techniques, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery pipeline.

Table 1: Computational Methods in Benzothiazole Drug Discovery

| Computational Method | Application | Reference |

| Docking-Based Virtual Screening | Identification of initial hit compounds for new PPARδ agonists. | nii.ac.jpresearchgate.net |

| Molecular Docking | Predicting binding modes against targets like the androgen receptor and AChE. | nih.govscilit.com |

| Molecular Dynamics (MD) Simulation | Confirming the stability of ligand-protein complexes. | scilit.comnih.gov |

| Density Functional Theory (DFT) | Calculating physical, chemical, and thermodynamic properties of derivatives. | mdpi.comrsc.org |

Development of Hybrid Compounds Combining this compound with Other Pharmacophores

Molecular hybridization is a strategy that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity or a multi-target profile. nih.govsemanticscholar.org This approach holds significant promise for the this compound scaffold.

Researchers have already begun creating hybrids by coupling the piperazinyl benzothiazole core with other biologically active moieties, such as 1,3,4-oxadiazole-2-thiol, for anticancer applications. semanticscholar.orgresearchgate.net Other successful examples include hybrids with thiazolidine-2,4-dione and pyrrolobenzodiazepine. nih.govnih.gov

Future directions in this area could involve:

Combining with Kinase Inhibitor Scaffolds: Given the role of various kinases in cancer, creating hybrids that incorporate known kinase-inhibiting pharmacophores could lead to potent and selective anticancer agents.

Developing Multi-Target-Directed Ligands (MTDLs): For complex diseases like Alzheimer's, hybrids could be designed to interact with multiple relevant targets simultaneously (e.g., AChE, BuChE, and Aβ aggregation). nih.govnih.gov

Creating Hybrids for Metabolic Diseases: Combining the PPARδ agonist activity of the benzothiazole-piperazine core with pharmacophores that target other aspects of metabolic syndrome could result in more comprehensive treatment options.

This strategy of creating hybrid molecules leverages the proven biological activities of different scaffolds to generate novel compounds with superior therapeutic profiles. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.